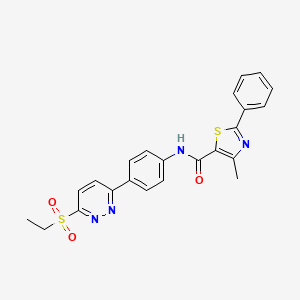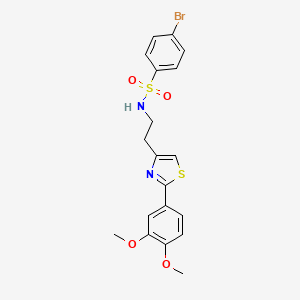![molecular formula C16H16ClNO2 B2854957 N-[4-(benzyloxy)phenyl]-2-chloropropanamide CAS No. 743444-38-4](/img/structure/B2854957.png)
N-[4-(benzyloxy)phenyl]-2-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(benzyloxy)phenyl]-2-chloropropanamide” is a chemical compound with the CAS Number: 743444-38-4 . It has a molecular weight of 289.76 and its IUPAC name is this compound . It is usually stored at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H16ClNO2 . The InChI code is 1S/C16H16ClNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a predicted melting point of 178.68°C and a predicted boiling point of 480.1°C at 760 mmHg . The predicted density is 1.2 g/cm3 and the predicted refractive index is n20D 1.61 .Wirkmechanismus
BOC-Cl-ProA is able to selectively react with the side chain of certain amino acids due to its ability to form a covalent bond with the amine group of the amino acid. This occurs through a nucleophilic displacement reaction, in which the nitrogen atom of the amine group is displaced by the chlorine atom of BOC-Cl-ProA. The resulting product is a peptide bond, which is a covalent bond between two amino acids.
Biochemical and Physiological Effects
BOC-Cl-ProA is used in the synthesis of peptide-based drugs, such as peptide hormones and peptide antibiotics. These drugs are able to bind to receptors in the body and elicit a physiological response. For example, peptide hormones are able to bind to hormone receptors and regulate the production of other hormones in the body. Peptide antibiotics, on the other hand, are able to bind to bacterial receptors and inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BOC-Cl-ProA in peptide synthesis has several advantages. It is a relatively simple and inexpensive reagent, and it is able to selectively react with the side chain of certain amino acids. This makes it useful for synthesizing peptide-based drugs, such as peptide hormones and peptide antibiotics. However, there are some limitations to using BOC-Cl-ProA in lab experiments. For example, it is not always easy to control the reaction conditions, and it is not always possible to predict the exact product of the reaction.
Zukünftige Richtungen
There are many potential future directions for the use of BOC-Cl-ProA in scientific research. For example, it could be used in the synthesis of peptide-based vaccines, as it is able to selectively react with the antigenic determinants of certain proteins. Additionally, BOC-Cl-ProA could be used in the synthesis of peptide-based enzymes, as it is able to selectively react with the active sites of certain enzymes. Furthermore, BOC-Cl-ProA could be used in the synthesis of peptide-based therapeutic agents, as it is able to selectively react with the target sites of certain proteins. Finally, BOC-Cl-ProA could be used in the synthesis of peptide-based diagnostic agents, as it is able to selectively react with the recognition sites of certain proteins.
Synthesemethoden
BOC-Cl-ProA is synthesized by a two-step procedure. The first step involves the reaction of N-[4-(benzyloxy)phenyl]-2-chloropropanamideoride and propanamide to form an intermediate product. The second step involves the reaction of the intermediate product with a base, such as potassium hydroxide, to form BOC-Cl-ProA. The reaction is typically carried out in a solvent, such as dimethylformamide, at a temperature of around 80°C.
Wissenschaftliche Forschungsanwendungen
BOC-Cl-ProA has a variety of scientific research applications. It is commonly used in peptide synthesis, as it is able to selectively react with the side chain of certain amino acids. This makes it useful for drug development, protein engineering, and structural biology. BOC-Cl-ProA has also been used in the synthesis of peptide-based drugs, such as peptide hormones and peptide antibiotics. Additionally, BOC-Cl-ProA has been used in the synthesis of peptide-based vaccines, as it is able to selectively react with the antigenic determinants of certain proteins.
Safety and Hazards
The safety information for “N-[4-(benzyloxy)phenyl]-2-chloropropanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with appropriate safety measures.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12(17)16(19)18-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOIBPNEUOSMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

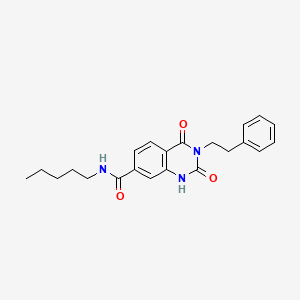
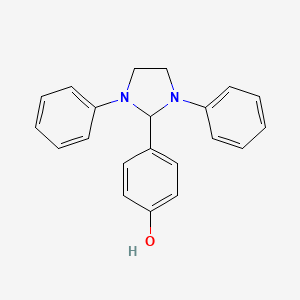


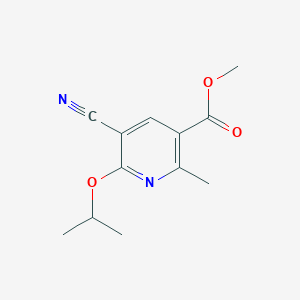
![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)
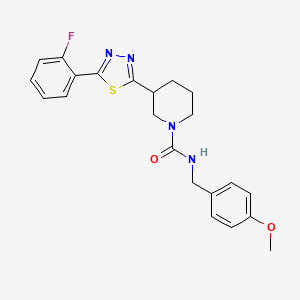
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)
![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)

![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)
![2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone](/img/structure/B2854891.png)
